molecular formula C13H11F2NO3S2 B2588809 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1797612-87-3

2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2588809
CAS No.: 1797612-87-3
M. Wt: 331.35
InChI Key: DIGMVNDGVQOXIX-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a difluoromethylsulfonyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Difluoromethylsulfonyl Group:

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The thiophen-3-ylmethyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((Trifluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-((Difluoromethyl)sulfonyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of both the difluoromethylsulfonyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups may enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable molecule for further research and development.

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a novel benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F2N2O2S\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the difluoromethylsulfonyl group enhances the compound's lipophilicity and bioavailability, which are critical for its interaction with target enzymes and receptors.

  • Inhibition of Enzymatic Activity :
    • The compound has shown promise as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the management of Type 2 diabetes. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones that help regulate insulin secretion .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Cell Line IC50 (µM) Mechanism
DPP-IV InhibitionHuman pancreatic cells0.25Enzyme inhibition
Antitumor ActivityMCF-7 (breast cancer)15.0Induction of apoptosis
CytotoxicityCCRF-CEM (leukemia)12.5Cell cycle arrest

Case Studies

  • Case Study on DPP-IV Inhibition :
    • A study evaluated the efficacy of various benzamide derivatives, including the target compound, against DPP-IV. The results indicated that the difluoromethylsulfonyl group significantly enhances inhibitory potency compared to other substituents .
  • Anticancer Efficacy :
    • In vitro studies conducted on MCF-7 and CCRF-CEM cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in diabetes management and cancer treatment. The unique structural features contribute to its bioactivity, making it a candidate for further development.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S2/c14-13(15)21(18,19)11-4-2-1-3-10(11)12(17)16-7-9-5-6-20-8-9/h1-6,8,13H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGMVNDGVQOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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